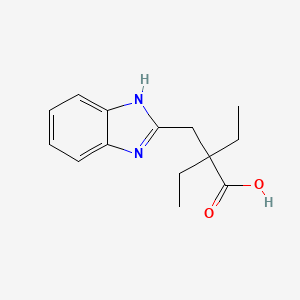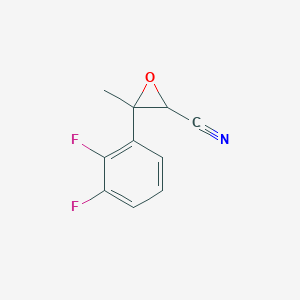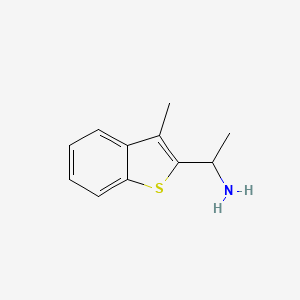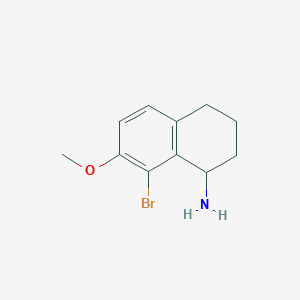
tert-butyl N-(4-ethylpiperidin-3-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-(4-ethylpiperidin-3-yl)carbamate: is a chemical compound with the molecular formula C12H24N2O2. It is a derivative of carbamate, which is an organic compound derived from carbamic acid . This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(4-ethylpiperidin-3-yl)carbamate typically involves the reaction of 4-ethylpiperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate ester .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl N-(4-ethylpiperidin-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: It can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products:
Oxidation: N-oxides
Reduction: Secondary amines
Substitution: Various substituted carbamates
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, tert-butyl N-(4-ethylpiperidin-3-yl)carbamate is used as a building block for the synthesis of more complex molecules. It is often employed in the development of new synthetic methodologies .
Biology: In biological research, this compound is used as a precursor for the synthesis of bioactive molecules. It is also used in the study of enzyme inhibition and receptor binding .
Medicine: In the pharmaceutical industry, this compound is used in the development of new drugs. It serves as an intermediate in the synthesis of various therapeutic agents .
Industry: In industrial applications, this compound is used in the production of agrochemicals, polymers, and other specialty chemicals .
Mecanismo De Acción
The mechanism of action of tert-butyl N-(4-ethylpiperidin-3-yl)carbamate involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparación Con Compuestos Similares
- tert-Butyl N-(3-ethylpiperidin-4-yl)carbamate
- tert-Butyl N-(4-methylpiperidin-3-yl)carbamate
- tert-Butyl N-(4-ethynylphenyl)carbamate
Uniqueness: tert-Butyl N-(4-ethylpiperidin-3-yl)carbamate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying biological activities .
Propiedades
Fórmula molecular |
C12H24N2O2 |
|---|---|
Peso molecular |
228.33 g/mol |
Nombre IUPAC |
tert-butyl N-(4-ethylpiperidin-3-yl)carbamate |
InChI |
InChI=1S/C12H24N2O2/c1-5-9-6-7-13-8-10(9)14-11(15)16-12(2,3)4/h9-10,13H,5-8H2,1-4H3,(H,14,15) |
Clave InChI |
MPTWTCBZSJENGB-UHFFFAOYSA-N |
SMILES canónico |
CCC1CCNCC1NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![({[2-(Chloromethyl)pentyl]oxy}methyl)benzene](/img/structure/B13172734.png)

![1-Methyl-5-[(methylamino)methyl]-1H-imidazole-2-carbonitrile](/img/structure/B13172755.png)

![3-{[(Pyridin-3-yl)methyl]amino}-1lambda6-thietane-1,1-dione](/img/structure/B13172759.png)

![5-Amino-1-[(benzyloxy)methyl]-6-methyl-1,2-dihydropyridin-2-one](/img/structure/B13172770.png)
![(1R)-2-Methyl-1-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]propan-1-amine](/img/structure/B13172773.png)
![[1-(Chloromethyl)cyclohexyl]benzene](/img/structure/B13172778.png)
![5-Methyl-octahydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione](/img/structure/B13172786.png)
![1-[(Benzylamino)methyl]-4,4-difluorocyclohexan-1-ol](/img/structure/B13172787.png)



